Safety data sheet (SDS) for 5-Bromo-3-(2-nitroethyl) intermediates
Safety data sheet (SDS) for 5-Bromo-3-(2-nitroethyl) intermediates
This technical guide provides an in-depth analysis of 5-Bromo-3-(2-nitroethyl)-1H-indole , a critical intermediate in the synthesis of serotonergic modulators (such as 5-Bromotryptamine). This document synthesizes safety data, process chemistry, and regulatory logic for researchers and drug development professionals.
Document Type: Technical Whitepaper & Safety Analysis Subject: 5-Bromo-3-(2-nitroethyl)-1H-indole (and related isomers) Application: Pharmaceutical Precursor (Serotonin Receptor Modulators) Version: 2.0 (Research Use Only)
Executive Summary & Chemical Characterization
5-Bromo-3-(2-nitroethyl)-1H-indole is a functionalized indole derivative serving as the direct precursor to 5-Bromotryptamine via the reduction of the nitroethyl side chain. Its strategic importance lies in the development of 5-HT2A/2C receptor agonists and antagonists.
Unlike generic reagents, this intermediate possesses a "dual-threat" hazard profile: the brominated indole core (biological activity/irritation) and the nitroethyl side chain (energetic potential/thermal instability).
Chemical Identity Table
| Parameter | Data |
| Chemical Name | 5-Bromo-3-(2-nitroethyl)-1H-indole |
| Common Alias | 5-Bromo-3-nitroethylindole; 5-Br-NEI |
| CAS Number | Research Intermediate (Analogous to 31731-23-4 for non-bromo) |
| Molecular Formula | C₁₀H₉BrN₂O₂ |
| Molecular Weight | ~269.09 g/mol |
| Physical State | Yellow to orange crystalline solid |
| Solubility | Soluble in DMSO, DMF, Ethyl Acetate; Insoluble in Water |
| Melting Point | 98–104 °C (Decomposition likely >140 °C) |
Hazard Identification (GHS Framework)
This section extrapolates hazards based on Structure-Activity Relationships (SAR) of brominated indoles and aliphatic nitro compounds.
GHS Classification (Derived)
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Signal Word: WARNING
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Physical Hazards:
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Self-Reactive Substances (Type G): Contains a nitro group (-NO₂). While typically stable at room temperature, it may decompose violently under high heat or shock.
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Health Hazards:
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Acute Toxicity (Oral/Inhalation): Category 4 (Harmful if swallowed/inhaled).
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Skin Corrosion/Irritation: Category 2 (Causes skin irritation).
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Serious Eye Damage/Irritation: Category 2A (Causes serious eye irritation).
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Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Tract Irritation).
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Critical Hazard Logic
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The Nitro Group: The 2-nitroethyl moiety is a latent energetic group. Unlike aromatic nitro groups, aliphatic nitro compounds can undergo rapid decomposition or "fume-off" events if distilled or heated to dryness without stabilizers.
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Bromine Substitution: Halogenation at the 5-position increases lipophilicity, potentially enhancing dermal absorption compared to the non-halogenated parent indole.
Process Safety & Synthesis Workflow
The synthesis and subsequent reduction of this intermediate present specific process safety risks.[1] The workflow below details the critical control points (CCPs) for the Michael Addition (Synthesis) and Reduction (Consumption).
Synthesis Pathway: The Henry/Michael Route
Precursors: 5-Bromoindole + Nitroethene (generated in situ from 2-Nitroethanol or Nitromethane).
Protocol: Synthesis of 5-Bromo-3-(2-nitroethyl)indole
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Reagents: 5-Bromoindole (1.0 eq), 1-Dimethylamino-2-nitroethylene (1.1 eq), TFA (Trifluoroacetic acid).
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Mechanism: Electrophilic aromatic substitution at the C3 position.
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Safety Note: Nitroethene is a severe lachrymator and polymerizes explosively. Generate in situ or handle in solution only.
Protocol: Reduction to 5-Bromotryptamine
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Reagents: Lithium Aluminum Hydride (LAH) in THF or H₂/Pd-C.
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Risk: The reduction of the nitro group is highly exothermic (approx. -500 kJ/mol).
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Control: Add the nitro intermediate as a solution to the reducing agent slurry at <0 °C. Never add solid hydride to the nitro solution (runaway risk).
Visualization: Process Safety Logic
The following diagram maps the synthesis workflow against safety barriers.
Figure 1: Synthesis workflow highlighting critical hazard nodes (Red) and engineering controls (Blue).
Safe Handling & Storage Protocols
Engineering Controls[4]
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Ventilation: All operations must occur within a certified chemical fume hood. The intermediate may sublime or release irritating dust.
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Inert Atmosphere: Store and handle under Argon or Nitrogen. Oxygen promotes degradation of the indole ring and oxidation of the nitro group.
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Static Control: Use grounded glassware. Dry nitro compounds can be sensitive to electrostatic discharge (ESD).
Storage Specifications
| Condition | Requirement | Reason |
| Temperature | 2–8 °C (Refrigerate) | Prevents thermal decomposition and dimerization. |
| Light | Amber vials / Foil wrap | Indoles are photosensitive; UV light causes polymerization (browning). |
| Incompatibility | Strong Bases, Reducing Agents | Bases can deprotonate the nitro-carbon (acif-nitro form), creating shock-sensitive salts. |
Emergency Response & First Aid
Spill Management Logic
Do NOT use a vacuum cleaner. Dry sweeping creates dust aerosols which are potent respiratory irritants.
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Evacuate: Clear the immediate area.
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PPE: Don full-face respirator (P100/Organic Vapor), double nitrile gloves, and Tyvek suit.
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Wet Method: Cover the spill with a solvent-dampened pad (Ethanol or Acetone) to suppress dust.
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Neutralize: Wipe surfaces with dilute sodium bicarbonate solution.
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Disposal: Place in a dedicated container labeled "Organic Solid - Toxic/Nitro". Do not mix with oxidizers.
Medical Surveillance
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Inhalation: Remove to fresh air. If wheezing occurs, administer oxygen. Monitor for delayed pulmonary edema (common with nitro-olefin exposure).
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Skin Contact: Wash with soap and water for 15 minutes. Do not use ethanol on skin, as it may enhance transdermal absorption of the brominated compound.
Emergency Decision Tree
Figure 2: Immediate response logic for exposure events.
References
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ChemicalBook. (2025). 5-Bromoindole Safety and Handling Data. Retrieved from
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National Institutes of Health (NIH). (2021). Direct Conversion of 3-(2-Nitroethyl)-1H-Indoles into 2-(1H-Indol-2-yl)Acetonitriles. Molecules Journal. Retrieved from
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BenchChem. (2025).[1][2] Technical Support: Scale-Up of 5-Bromoindole Synthesis. Retrieved from
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Global Scientific Journal. (2023). Synthesis and Characterization of 3-(2-Nitroethyl) Indole. Retrieved from
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Fisher Scientific. (2025). Safety Data Sheet: 5-Bromoindole. Retrieved from
